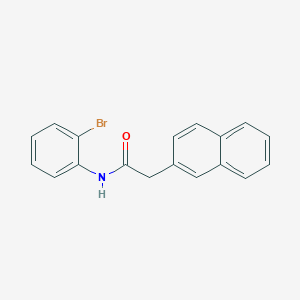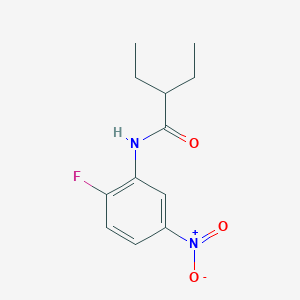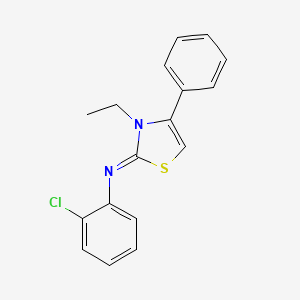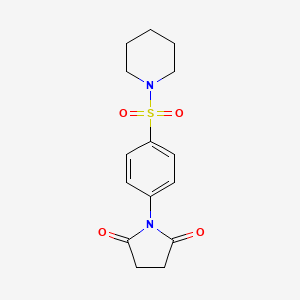![molecular formula C16H24N2O3 B5716731 1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B5716731.png)
1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a cyclohexyl group and a dimethoxyphenyl group linked through a urea moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea typically involves the reaction of cyclohexyl isocyanate with 3,4-dimethoxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(2,4-dimethoxyphenyl)urea: This compound has a similar structure but differs in the position of the methoxy groups on the aromatic ring.
1-Cyclohexyl-3-(2,5-dimethoxyphenyl)urea: Another similar compound with different methoxy group positions.
1-Cyclohexyl-3-(3,4-dimethoxyphenylsulfonyl)urea: This compound contains a sulfonyl group instead of a urea moiety.
Properties
IUPAC Name |
1-cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-16(19)18-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLQUCWRRQDHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5716654.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)
![16-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE](/img/structure/B5716679.png)
![3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone](/img/structure/B5716697.png)




![N-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B5716742.png)
![N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B5716749.png)
![N'-ethyl-N,N-dimethyl-N'-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5716755.png)
![2-benzylsulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5716758.png)
